molecular formula C4H5N3O B15058691 1H-Imidazole-2-carbaldehydeoxime

1H-Imidazole-2-carbaldehydeoxime

Cat. No.: B15058691
M. Wt: 111.10 g/mol
InChI Key: UFKWQRUCZNBSDY-CLTKARDFSA-N
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Description

1H-Imidazole-2-carbaldehydeoxime is a heterocyclic organic compound featuring an imidazole ring substituted with a carbaldehyde and an oxime group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehydeoxime can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbaldehydeoxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

    1H-Imidazole-2-carboxaldehyde: Similar structure but lacks the oxime group.

    1H-Imidazole-4-carbaldehydeoxime: Similar structure with the oxime group at a different position.

    2-Methyl-1H-imidazole-4-carbaldehydeoxime: A methyl-substituted derivative.

Uniqueness: 1H-Imidazole-2-carbaldehydeoxime is unique due to the presence of both the carbaldehyde and oxime groups on the imidazole ring. This dual functionality allows for diverse chemical reactivity and a broad range of applications in various fields .

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

(NZ)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3-

InChI Key

UFKWQRUCZNBSDY-CLTKARDFSA-N

Isomeric SMILES

C1=CN=C(N1)/C=N\O

Canonical SMILES

C1=CN=C(N1)C=NO

Origin of Product

United States

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